

# Biological activity of 1,10-Phenanthroline-5,6-diamine and its metal complexes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,10-Phenanthroline-5,6-diamine

Cat. No.: B061705

[Get Quote](#)

An In-Depth Technical Guide on the Biological Activity of 1,10-Phenanthroline Derivatives and their Metal Complexes for Researchers, Scientists, and Drug Development Professionals.

## Introduction

1,10-phenanthroline (phen) and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal and inorganic chemistry. Their rigid, planar structure and excellent metal-chelating properties make them versatile ligands for the synthesis of novel metal complexes with a wide range of biological activities.[1][2] Among these derivatives, **1,10-phenanthroline-5,6-diamine** and its oxidized counterpart, 1,10-phenanthroline-5,6-dione (phendione), are of particular interest due to their potential as pharmacophores. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds and their metal complexes, with a primary focus on their anticancer, antimicrobial, and DNA-interacting properties. While research on **1,10-phenanthroline-5,6-diamine** is emerging, a substantial body of work exists for the closely related 1,10-phenanthroline and phendione, which will be discussed to provide a broader context and potential avenues for future research.

## Synthesis of 1,10-Phenanthroline-5,6-diamine and its Metal Complexes

**1,10-phenanthroline-5,6-diamine** can be synthesized from 1,10-phenanthroline in a multi-step process. A common route involves the nitration of 1,10-phenanthroline to form 5-nitro-1,10-

phenanthroline, followed by reduction to 5-amino-1,10-phenanthroline, and subsequent nitration and reduction to yield the diamine.[3] Another approach involves the direct oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, which can then be reductively aminated to the diamine. The synthesis of 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline is a well-established procedure.[4]

Metal complexes of **1,10-phenanthroline-5,6-diamine** can be prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.

## Biological Activities

The biological activities of 1,10-phenanthroline derivatives are significantly enhanced upon coordination with metal ions.[5] These metal complexes exhibit a range of promising therapeutic properties, including anticancer, antimicrobial, and DNA-targeting activities.

### Anticancer Activity

Metal complexes of 1,10-phenanthroline and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The anticancer activity is often attributed to their ability to induce apoptosis, generate reactive oxygen species (ROS), and inhibit DNA synthesis.[8] The cytotoxicity of these complexes is influenced by the nature of the metal ion and the substituents on the phenanthroline ring.

Quantitative Data on Anticancer Activity of Phendione Metal Complexes

Compound	Cell Line	IC50 (μM)	Reference
--INVALID-LINK-- 2·4H <sub>2</sub> O	A-498 (human kidney carcinoma)	Not specified, but 3-35 times more potent than cisplatin	[7]
--INVALID-LINK-- 2·4H <sub>2</sub> O	Hep-G2 (human hepatoma)	Not specified, but 3-35 times more potent than cisplatin	[7]
[Ag(phendione) <sub>2</sub> ]ClO <sub>4</sub>	A-498 (human kidney carcinoma)	Not specified, but 3-35 times more potent than cisplatin	[7]
[Ag(phendione) <sub>2</sub> ]ClO <sub>4</sub>	Hep-G2 (human hepatoma)	Not specified, but 3-35 times more potent than cisplatin	[7]
phendione	A-498 (human kidney carcinoma)	Less potent than metal complexes	[7]
phendione	Hep-G2 (human hepatoma)	Less potent than metal complexes	[7]

## Antimicrobial Activity

The antimicrobial properties of 1,10-phenanthroline-based metal complexes are well-documented, showing efficacy against a broad spectrum of bacteria and fungi.[5][9] The mechanism of action is thought to involve the disruption of cellular metabolism and the inhibition of essential enzymes. The chelation of metal ions by phenanthroline ligands plays a crucial role in their antimicrobial effect.[10]

### Quantitative Data on Antimicrobial Activity of Phendione Metal Complexes

Compound	Microorganism	MIC (µg/mL)	Reference
--INVALID-LINK-- 2·4H <sub>2</sub> O	Candida albicans	Not specified, sub-MIC levels studied	[10]
[Ag(phenidone) <sub>2</sub> ]ClO <sub>4</sub>	Candida albicans	Not specified, sub-MIC levels studied	[10]

## DNA Interaction and Cleavage

A primary mechanism of action for many 1,10-phenanthroline-based metal complexes is their interaction with DNA.[2] These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions, leading to conformational changes in the DNA structure and inhibition of replication and transcription.[11][12] Some complexes also exhibit DNA cleavage activity, which can be hydrolytic or oxidative.[13]

### Quantitative Data on DNA Binding of Phenanthroline Metal Complexes

Compound	DNA Type	Binding Constant (K <sub>b</sub> ) (M <sup>-1</sup> )	Binding Mode	Reference
[Ru(phen)(dppz)] <sup>2+</sup>	Calf Thymus DNA	10 <sup>6</sup> - 10 <sup>7</sup>	Intercalation	[11]
Ethidium Bromide	Calf Thymus DNA	10 <sup>6</sup> - 10 <sup>7</sup>	Intercalation	[11]

## Experimental Protocols

### Synthesis of 1,10-phenanthroline-5,6-dione

This protocol is adapted from a known chemical synthesis procedure.[4]

Materials:

- 1,10-phenanthroline
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

- Potassium Bromide (KBr)
- Nitric Acid (HNO<sub>3</sub>)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Chloroform (CHCl<sub>3</sub>)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethanol

Procedure:

- In a 250 mL three-necked flask cooled to 0°C, add 35 mL of concentrated H<sub>2</sub>SO<sub>4</sub>.
- Slowly add 2.5 g of 1,10-phenanthroline to the flask.
- Sequentially add 5 g of KBr and 17.5 mL of HNO<sub>3</sub> at 5°C.
- Stir the reaction mixture at room temperature for 20 minutes.
- Heat the reaction to 130°C and maintain for 2 hours.
- Slowly pour the hot yellow solution into 150 g of ice water.
- Neutralize the solution to pH 7 with Na<sub>2</sub>CO<sub>3</sub>.
- Extract the aqueous solution with CHCl<sub>3</sub>.
- Combine the organic phases and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the organic phase under reduced pressure.
- Recrystallize the crude product from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione.

## Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

- Cancer cell lines
- Complete cell culture medium
- Test compounds (1,10-phenanthroline derivatives and their metal complexes)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
- Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the  $IC_{50}$  value.

## Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

- Microbial strains
- Mueller-Hinton broth (or other appropriate broth)
- Test compounds
- 96-well microtiter plates
- Inoculum standardized to 0.5 McFarland

Procedure:

- Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
- Add a standardized inoculum of the microbial strain to each well.
- Include positive (microbe only) and negative (broth only) controls.
- Incubate the plates at the appropriate temperature and duration for the specific microorganism.
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

## DNA Binding Studies (UV-Visible Absorption Spectroscopy)

This technique is used to study the interaction between metal complexes and DNA.[\[14\]](#)

Materials:

- Calf Thymus DNA (CT-DNA)
- Tris-HCl buffer
- Metal complexes
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration can be determined by the absorbance at 260 nm ( $\epsilon = 6600 \text{ M}^{-1}\text{cm}^{-1}$ ).
- Prepare a stock solution of the metal complex in a suitable solvent.
- Perform a titration by keeping the concentration of the metal complex constant while varying the concentration of CT-DNA.
- Record the UV-Vis absorption spectra after each addition of DNA.
- Analyze the changes in the absorption spectra (hypochromism, hyperchromism, and shifts in wavelength) to determine the binding mode and calculate the intrinsic binding constant ( $K_b$ ).

## DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to assess the ability of metal complexes to cleave DNA.[\[13\]](#)[\[15\]](#)

Materials:

- Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
- Tris-HCl buffer
- Metal complexes
- Loading buffer
- Agarose



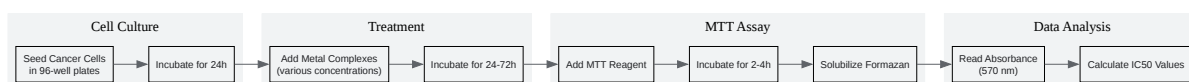
- TAE or TBE buffer
- Ethidium bromide or other DNA stain
- Gel electrophoresis system and power supply
- UV transilluminator

#### Procedure:

- Incubate the plasmid DNA with varying concentrations of the metal complex in a buffer solution at 37°C for a specific time.
- A control sample with only DNA should be included.
- Stop the reaction and add loading buffer to each sample.
- Load the samples onto an agarose gel.
- Run the gel electrophoresis until the dye front has migrated an appropriate distance.
- Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator.
- The cleavage of supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which can be distinguished by their different migration rates in the gel.

## Visualizations

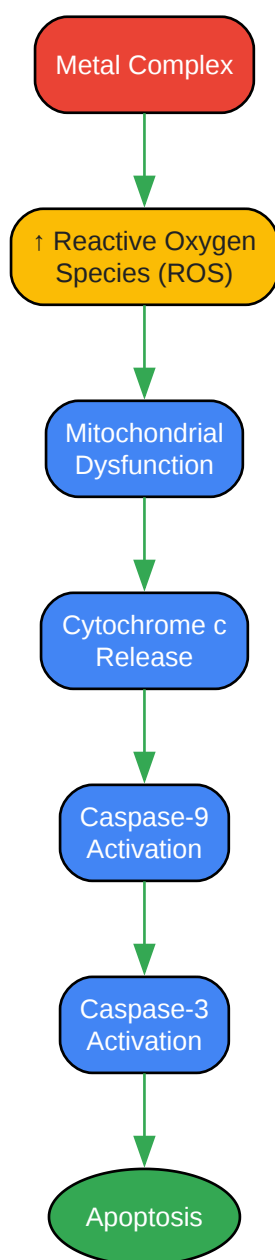
### Experimental Workflow for Anticancer Activity Screening



[Click to download full resolution via product page](#)

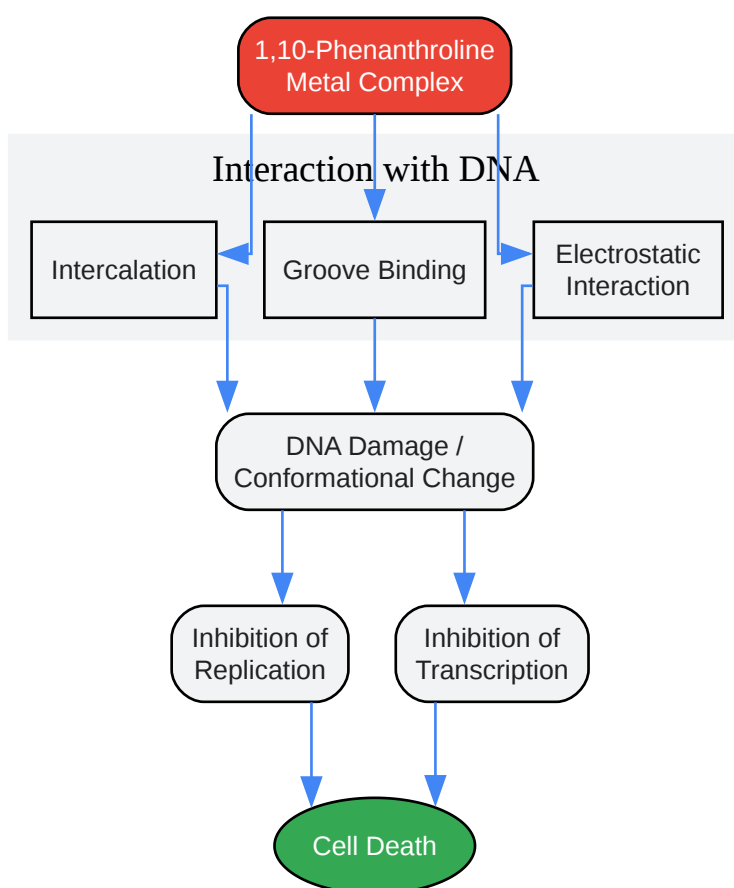
Caption: Workflow for determining the anticancer activity of metal complexes using the MTT assay.

## Hypothetical Signaling Pathway for Metal Complex-Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: A potential intrinsic apoptosis pathway initiated by metal complex-induced ROS production.

## Logical Relationship of DNA Interaction and Biological Effect



[Click to download full resolution via product page](#)

Caption: The relationship between DNA interaction modes of metal complexes and subsequent biological effects.

## Conclusion and Future Directions

Metal complexes of 1,10-phenanthroline and its derivatives, particularly 1,10-phenanthroline-5,6-dione, have demonstrated significant potential as anticancer and antimicrobial agents. Their ability to interact with and cleave DNA is a key aspect of their mechanism of action. While substantial research has been conducted on the dione derivative, there is a notable lack of

comprehensive biological data for **1,10-phenanthroline-5,6-diamine** and its metal complexes. Future research should focus on the synthesis and thorough biological evaluation of these diamine complexes. Investigating their cytotoxicity against a wider range of cancer cell lines, determining their antimicrobial spectrum, and elucidating their specific mechanisms of action, including their effects on cellular signaling pathways, will be crucial for developing these promising compounds into effective therapeutic agents. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important studies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis of 5,6-diamino-1,10-phenanthroline | Semantic Scholar [semanticscholar.org]
- 4. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 5. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag<sub>2</sub>(phen)<sub>3</sub>(mal)]x2H<sub>2</sub>O, [Cu(phen)<sub>2</sub>(mal)]x2H<sub>2</sub>O and [Mn(phen)<sub>2</sub>(mal)]x2H<sub>2</sub>O (malH<sub>2</sub>=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anti-tumour effect of 1,10-phenanthroline-5,6-dione (phendione), [Cu(phendione)<sub>3</sub>](ClO<sub>4</sub>)<sub>2</sub>.4H<sub>2</sub>O and [Ag(phendione)<sub>2</sub>](ClO<sub>4</sub>) using human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic cell death induced by copper (II), manganese (II) and silver (I) complexes containing bridging dicarboxylate and 1,10-phenanthroline ligands: one of the multi-modes of anticancer activity? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [arrow.tudublin.ie](http://arrow.tudublin.ie) [[arrow.tudublin.ie](http://arrow.tudublin.ie)]
- 10. Metal complexes of 1,10-phenanthroline-5,6-dione alter the susceptibility of the yeast *Candida albicans* to amphotericin B and miconazole - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 12. DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline [[mdpi.com](http://mdpi.com)]
- 13. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. [farmaciajournal.com](http://farmaciajournal.com) [[farmaciajournal.com](http://farmaciajournal.com)]
- 15. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [Biological activity of 1,10-Phenanthroline-5,6-diamine and its metal complexes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061705#biological-activity-of-1-10-phenanthroline-5-6-diamine-and-its-metal-complexes>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)